3-Aminocyclobutanol hydrochloride

Description

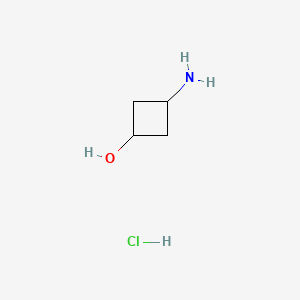

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

3-aminocyclobutan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO.ClH/c5-3-1-4(6)2-3;/h3-4,6H,1-2,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUMSHCRPQCZRGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219019-22-3, 1205037-95-1, 1036260-25-9 | |

| Record name | 3-aminocyclobutan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-aminocyclobutan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-aminocyclobutan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Aminocyclobutanol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the chemical properties, synthesis, and safety information for 3-Aminocyclobutanol hydrochloride. This compound is a valuable cyclobutane derivative used as a versatile building block and key intermediate in organic synthesis, particularly for the development of novel pharmaceutical compounds.[1] Due to its amino and alcohol functional groups, it facilitates the creation of diverse and complex molecular structures.[1]

It is important to note that this compound exists as stereoisomers, primarily cis and trans configurations. The available data often pertains to a specific isomer or an unspecified mixture. This guide will specify the isomer when the information is available.

Chemical and Physical Properties

This compound typically appears as a white or off-white solid.[1] The hydrochloride salt form enhances its stability and solubility in polar solvents, making it easier to handle and store compared to its free base.[1]

Chemical Identifiers

The following table summarizes the key chemical identifiers for this compound and its common isomers.

| Property | Value | Isomer | Source |

| CAS Number | 1036260-25-9 | Unspecified | [2] |

| 1219019-22-3 | cis | [1][3] | |

| 1205037-95-1 | trans | [4][5] | |

| Molecular Formula | C₄H₁₀ClNO | All | [3] |

| Molecular Weight | 123.58 g/mol | All | [1][3] |

| InChI Key | XUMSHCRPQCZRGX-UHFFFAOYSA-N | Unspecified | |

| SMILES | Cl.NC1CC(C1)O | Unspecified |

Physical Properties

Comprehensive quantitative physical data for this compound is not widely available in public literature. Many properties are listed as not applicable or have not been determined.

| Property | Value | Source |

| Appearance | White or off-white solid | [1] |

| Melting Point | Data not available | [1][5] |

| Boiling Point | Data not available | [1][5] |

| Flash Point | Not applicable | |

| Solubility | Enhanced solubility in polar solvents like water | [1] |

| Density | Data not available | [1] |

Synthesis and Reactivity

As a bifunctional molecule, this compound's reactivity is characterized by its primary amine and secondary alcohol groups. It serves as a precursor for creating specialty chemicals and is a key intermediate in the synthesis of various pharmaceutical compounds, including Tyk2 inhibitors.[1][6]

Experimental Protocol: Synthesis of trans-3-Aminocyclobutanol

The following protocol is an adapted methodology for the synthesis of the free base, trans-3-aminocyclobutanol, from a cis-precursor, as described in patent CN112608243A.[6] The final hydrochloride salt can be obtained by treating the free base with hydrochloric acid.

Step 1: Mitsunobu Reaction for Stereochemical Inversion

-

cis-3-dibenzyl amino butyl alcohol and a carboxylic acid are reacted in the presence of a condensing agent (e.g., DIAD or DEAD and a phosphine like PPh₃).

-

This reaction inverts the stereochemistry at the hydroxyl-bearing carbon, resulting in the formation of a trans-3-dibenzyl amino butyl carboxylate ester.[6]

Step 2: Alkaline Hydrolysis

-

The resulting trans-ester is hydrolyzed under alkaline conditions.

-

A solution of sodium hydroxide or potassium hydroxide is used to cleave the ester bond, yielding trans-3-dibenzyl cyclobutanol.[6]

Step 3: Catalytic Hydrogenation (Debenzylation)

-

The protective benzyl groups are removed from the trans-3-dibenzyl cyclobutanol via catalytic hydrogenation.

-

Procedure: 100g of trans-3-dibenzylcyclobutanol is dissolved in 1000mL of an alcohol solvent such as isopropanol or methanol. 10g of a catalyst, typically 10% Palladium on Carbon (Pd/C) or Palladium Hydroxide, is added to the solution in a hydrogenation reactor.[6]

-

The reactor is purged with nitrogen and then pressurized with hydrogen gas to 1.0-1.2 MPa.

-

The reaction mixture is heated to 30-45°C and stirred for approximately 24 hours.[6]

-

Upon completion, the catalyst is removed by filtration. The filtrate is concentrated under reduced pressure to yield the crude product, which can be purified by rectification to obtain pure trans-3-aminocyclobutanol.[6]

Visualizations

The following diagrams illustrate the synthetic workflow and the isomeric relationships of 3-Aminocyclobutanol.

Caption: A diagram illustrating the multi-step synthesis of trans-3-aminocyclobutanol.

Caption: Relationship between the core structure, isomers, and their hydrochloride salts.

Spectral Data

Safety and Handling

This compound is classified as harmful if swallowed.[8] Standard laboratory safety protocols should be followed when handling this compound.

GHS Hazard Information

| Category | Information | Source |

| Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | |

| Hazard Statements | H302: Harmful if swallowed | |

| Hazard Class | Acute Toxicity 4 (Oral) |

Handling and Storage

-

Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Use only in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[3][4][9]

-

Storage: Store in a cool, dry, and well-ventilated place.[3][4] Keep the container tightly closed. For long-term stability, it is recommended to store under an inert gas (Nitrogen or Argon) at 2-8°C.[1]

-

First Aid:

-

If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[4][10]

-

If on Skin: Wash off with plenty of soap and water. If skin irritation occurs, get medical advice.[4][10]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.[4]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]

-

References

- 1. Cas 1219019-22-3,cis-3-Aminocyclobutanol h... | lookchem [lookchem.com]

- 2. This compound | 1036260-25-9 [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. trans-3-aminocyclobutanol hydrochloride - Safety Data Sheet [chemicalbook.com]

- 6. CN112608243A - Synthesis method of trans-3-aminobutanol - Google Patents [patents.google.com]

- 7. (TRANS)-3-AMINOCYCLOBUTANOL(389890-42-0) 1H NMR spectrum [chemicalbook.com]

- 8. 3-Aminocyclobutanol | C4H9NO | CID 45789889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. capotchem.com [capotchem.com]

- 10. fishersci.com [fishersci.com]

In-Depth Technical Guide: 3-Aminocyclobutanol Hydrochloride

CAS Number: 1036260-25-9

Disclaimer: The information provided herein is intended for use by qualified professionals in the fields of research, drug development, and chemical synthesis. 3-Aminocyclobutanol hydrochloride is for laboratory use only and should be handled with appropriate safety precautions.

Introduction

This compound is a substituted cyclobutane derivative containing both an amino and a hydroxyl functional group.[1] Its rigid four-membered ring structure makes it a valuable and versatile building block in medicinal chemistry and organic synthesis.[1] The presence of two functional groups allows for a variety of chemical transformations, enabling the construction of more complex molecules.[1] It is frequently utilized as a key intermediate in the synthesis of pharmaceutical compounds and fine chemicals.[1]

It is important to note that the CAS number 1036260-25-9 may refer to a non-specific stereoisomer or a mixture of isomers of this compound. The stereochemistry (cis or trans) is not explicitly defined by this CAS number in many commercial and technical sources.[2] For stereospecific applications, it is recommended to refer to the specific CAS numbers for the cis (CAS 1219019-22-3) and trans (CAS 1205037-95-1) isomers.

Chemical and Physical Properties

The general properties of this compound are summarized below. These values may vary depending on the specific isomeric composition of the material.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₁₀ClNO | [3][4][5] |

| Molecular Weight | 123.58 g/mol | [3][4][5] |

| Appearance | Yellow or white solid | [3][5] |

| Purity | Typically ≥98% | [5] |

| InChI | 1S/C4H9NO.ClH/c5-3-1-4(6)2-3;/h3-4,6H,1-2,5H2;1H | [2] |

| InChI Key | XUMSHCRPQCZRGX-UHFFFAOYSA-N | [2][5] |

| SMILES | Cl.NC1CC(C1)O | [2] |

| Storage Temperature | 2-8°C under an inert atmosphere (e.g., Nitrogen or Argon) | [1] |

Synthesis and Experimental Protocols

Synthesis of trans-3-Aminocyclobutanol via Mitsunobu Reaction and Subsequent Deprotection

This protocol is adapted from a patented synthesis method and describes a three-step process starting from cis-3-dibenzylaminocyclobutanol.

Step 1: Mitsunobu Reaction for Stereochemical Inversion

This step inverts the stereocenter at the hydroxyl-bearing carbon of the cyclobutane ring.

-

Reactants:

-

cis-3-dibenzylaminocyclobutanol (starting material)

-

A suitable carboxylic acid (e.g., benzoic acid)

-

A condensing agent such as a dialkyl azodicarboxylate (e.g., DIAD or DEAD)

-

A phosphine reagent (e.g., triphenylphosphine)

-

-

Procedure:

-

Dissolve cis-3-dibenzylaminocyclobutanol and the carboxylic acid in a suitable anhydrous solvent (e.g., THF, toluene).

-

Cool the reaction mixture in an ice bath (0-5 °C).

-

Slowly add the phosphine reagent to the stirred solution.

-

Add the dialkyl azodicarboxylate dropwise to the mixture, maintaining the low temperature.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Upon completion, the product, a trans-3-dibenzylaminocyclobutyl carboxylate, can be isolated and purified. For the hydrochloride salt, an acidic workup with HCl can be performed.

-

Step 2: Hydrolysis of the Ester

This step removes the carboxylate group to yield the trans-alcohol.

-

Reactants:

-

trans-3-dibenzylaminocyclobutyl carboxylate hydrochloride

-

A base (e.g., sodium hydroxide, potassium hydroxide)

-

A suitable solvent (e.g., methanol, ethanol)

-

-

Procedure:

-

Dissolve the ester in the chosen alcohol solvent.

-

Add an aqueous solution of the base.

-

Heat the mixture to reflux and stir for several hours until the hydrolysis is complete (monitor by TLC or LC-MS).

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield trans-3-dibenzylcyclobutanol.

-

Step 3: Debenzylation to Yield trans-3-Aminocyclobutanol

This final step removes the benzyl protecting groups from the amine.

-

Reactants:

-

trans-3-dibenzylcyclobutanol

-

A catalyst (e.g., palladium on carbon (Pd/C) or palladium hydroxide)

-

A hydrogen source (e.g., hydrogen gas)

-

A suitable solvent (e.g., methanol, ethanol, isopropanol)

-

-

Procedure:

-

Dissolve the trans-3-dibenzylcyclobutanol in the alcohol solvent in a hydrogenation vessel.

-

Add the palladium catalyst.

-

Pressurize the vessel with hydrogen gas (e.g., 1.0-1.2 MPa).

-

Heat the reaction mixture (e.g., 30-45 °C) and stir vigorously for 24 hours or until the reaction is complete.

-

Carefully filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain crude trans-3-aminocyclobutanol.

-

To obtain the hydrochloride salt, the crude product can be dissolved in a suitable solvent and treated with a solution of HCl.

-

Safety and Handling

This compound is classified as harmful if swallowed.[6][7][8] Standard laboratory safety practices should be employed when handling this compound.

| Hazard Class & Category | Statement | Pictogram | Signal Word |

| Acute Toxicity 4, Oral | H302: Harmful if swallowed | GHS07 | Warning |

Precautionary Statements:

-

P264: Wash hands and any exposed skin thoroughly after handling.[6][8]

-

P270: Do not eat, drink or smoke when using this product.[6][8]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[6][8]

-

P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[6][8]

Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Visualizations

General Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of trans-3-Aminocyclobutanol from its cis precursor, as detailed in the experimental protocols section.

References

- 1. Page loading... [guidechem.com]

- 2. This compound CAS-1036260-25-9 [sigmaaldrich.com]

- 3. (S)-(+)-2-Amino-1-butanol(5856-62-2) 1H NMR spectrum [chemicalbook.com]

- 4. Heterochem Product Catalog_Page 1_Chemicalbook [m.chemicalbook.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. CN112608243A - Synthesis method of trans-3-aminobutanol - Google Patents [patents.google.com]

- 8. Page loading... [guidechem.com]

An In-depth Technical Guide to 3-Aminocyclobutanol Hydrochloride: Structure, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminocyclobutanol hydrochloride is a pivotal chemical intermediate characterized by a four-membered cyclobutane ring bearing both an amino and a hydroxyl group. This bifunctional nature makes it a versatile building block in organic synthesis, particularly for constructing complex molecular architectures found in pharmaceuticals and fine chemicals.[1] The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, facilitating its handling and application in various chemical reactions.[1] Its stereochemistry, existing as cis and trans isomers, plays a critical role in its application, especially in the development of stereospecific drug candidates. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis protocols, and its significant role in drug discovery, particularly as a precursor to Tyrosine Kinase 2 (TYK2) inhibitors.

Molecular Structure and Identification

The core structure of 3-Aminocyclobutanol consists of a cyclobutane ring substituted with an amino (-NH₂) group and a hydroxyl (-OH) group. The spatial arrangement of these two functional groups relative to the ring plane defines its stereoisomers: cis, where both groups are on the same side of the ring, and trans, where they are on opposite sides. This stereochemical distinction is crucial as it dictates the molecule's three-dimensional shape and subsequent interactions in biological systems.

The hydrochloride salt is formed by the protonation of the basic amino group by hydrochloric acid.

Table 1: Chemical Identifiers and Physicochemical Properties

| Property | cis-3-Aminocyclobutanol hydrochloride | trans-3-Aminocyclobutanol hydrochloride | General/Unspecified |

|---|---|---|---|

| IUPAC Name | rel-(1s,3s)-3-aminocyclobutan-1-ol hydrochloride[2] | rel-(1r,3r)-3-aminocyclobutan-1-ol hydrochloride[3] | 3-Aminocyclobutan-1-ol hydrochloride |

| CAS Number | 1219019-22-3[1][2][4] | 1205037-95-1[3][5][6] | 1036260-25-9[7][8] |

| Molecular Formula | C₄H₁₀ClNO[2][4] | C₄H₁₀ClNO[3][6] | C₄H₁₀ClNO[7][8] |

| Molecular Weight | 123.58 g/mol [1][2] | 123.58 g/mol [3][6] | 123.58 g/mol [8] |

| Appearance | White or off-white solid[1] | White to light yellow Solid[6] | Solid[8] |

| SMILES | O[C@H]1C--INVALID-LINK--C1.[H]Cl[2] | O[C@H]1C--INVALID-LINK--C1.[H]Cl[3] | Cl.NC1CC(C1)O |

| InChI Key | Data not available | XUMSHCRPQCZRGX-AXMBXGHFNA-N[6] | XUMSHCRPQCZRGX-UHFFFAOYSA-N[8] |

| Purity | 97%[2] | 97%[3] | 98%[8] |

| Storage | Under inert gas (Nitrogen or Argon) at 2-8°C[1] | Inert atmosphere, Room Temperature[6] | Data not available |

Safety and Handling

This compound is classified as harmful if swallowed. Standard laboratory safety protocols should be strictly followed when handling this compound.

Table 2: Safety and Handling Information

| Category | Information | Reference(s) |

|---|---|---|

| GHS Pictogram | GHS07 (Exclamation mark) | [7] |

| Signal Word | Warning | [7] |

| Hazard Statement | H302: Harmful if swallowed | [7][9] |

| Precautionary Statements | P264, P270, P301 + P312, P501 | [7] |

| Hazard Classification | Acute Toxicity 4 (Oral) | [7] |

| Storage Class Code | 11 (Combustible Solids) |[7] |

Role in Synthetic Chemistry

The utility of this compound in organic synthesis stems from its bifunctional nature. The amino and hydroxyl groups can be selectively protected or derivatized, allowing for stepwise and controlled construction of more complex molecules. This makes it an invaluable chiral building block for creating diverse molecular scaffolds, particularly in the pharmaceutical industry.[1]

A key application is its use in synthesizing stereochemically defined drug intermediates. For instance, the trans isomer is a documented key intermediate in the synthesis of Tyk2 inhibitors.[10] The synthetic workflow often involves leveraging the existing stereochemistry of the cyclobutanol to impart chiral control over the final product.

Experimental Protocols

Synthesis of trans-3-Aminocyclobutanol

A patented method for synthesizing the trans isomer involves a multi-step process starting from a cis precursor, featuring a key stereochemical inversion via a Mitsunobu reaction.[10]

Step 1: Mitsunobu Reaction (Inversion of Stereochemistry)

-

Reactants : cis-3-dibenzyl cyclobutanol (Formula II), a carboxylic acid (e.g., p-nitrobenzoic acid), and a condensing agent (e.g., DIAD or DEAD) with triphenylphosphine.

-

Procedure : To a solution of cis-3-dibenzyl cyclobutanol, triphenylphosphine, and the carboxylic acid in an appropriate solvent (e.g., THF) under an inert nitrogen atmosphere, the condensing agent is added dropwise at a controlled temperature (e.g., 0-10°C).

-

Outcome : This reaction proceeds with an inversion of configuration at the hydroxyl-bearing carbon, yielding the trans-ester intermediate. The product is then typically converted to its hydrochloride salt for purification.[10]

Step 2: Hydrolysis

-

Reactants : The trans-ester hydrochloride intermediate from Step 1 and a base (e.g., sodium hydroxide or potassium hydroxide).[10]

-

Procedure : The intermediate is dissolved in a solvent mixture (e.g., THF and water) and heated under reflux with the base for several hours. After reaction completion, the organic solvent is removed, and the product is extracted.[10]

-

Outcome : This step cleaves the ester group to yield trans-3-dibenzyl cyclobutanol.[10]

Step 3: Deprotection (Removal of Benzyl Groups)

-

Reactants : trans-3-dibenzyl cyclobutanol and a catalyst (e.g., 10% Palladium on carbon).

-

Procedure : The dibenzylated compound is dissolved in a solvent like isopropanol in a hydrogenation reactor. The catalyst is added, and the system is pressurized with hydrogen gas (e.g., 1.0-1.2 MPa). The reaction is heated (e.g., 30-45°C) for approximately 24 hours.[10]

-

Outcome : Catalytic hydrogenation removes the N-benzyl groups, yielding the final product, trans-3-aminocyclobutanol.[10] The hydrochloride salt can be formed by subsequent treatment with HCl.

Analytical Characterization: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for confirming the structure and stereochemistry of this compound.[11][12]

-

Objective : To elucidate the molecular structure by analyzing the chemical environment of ¹H and ¹³C nuclei.

-

Sample Preparation : Dissolve approximately 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Protocol :

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Observe the chemical shifts (δ), which indicate the electronic environment of the protons.

-

Analyze the signal splitting (multiplicity), which reveals adjacent non-equivalent protons (J-coupling), helping to establish connectivity.[11]

-

Integrate the peak areas to determine the relative ratio of protons in different environments.[11]

-

For stereochemical assignment (cis vs. trans), the coupling constants between the protons on the cyclobutane ring are critical. Typically, cis and trans isomers will exhibit different J-values for the protons on C1 and C3.

-

-

¹³C NMR Protocol :

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

This provides a single peak for each unique carbon atom in the molecule, confirming the carbon skeleton.[11] The chemical shifts are indicative of the carbon's functionalization (e.g., C-O vs. C-N).

-

-

Data Analysis : The resulting spectra are compared with known data or predicted values to confirm the identity, purity, and stereochemistry of the compound.

Applications in Drug Development & Biological Pathways

This compound is not typically a final active pharmaceutical ingredient (API) but serves as a crucial intermediate. Its most notable application is in the synthesis of selective inhibitors targeting Tyrosine Kinase 2 (TYK2).[10]

TYK2 and the JAK-STAT Signaling Pathway TYK2 is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases.[13][14] The JAK-STAT pathway is a primary signaling cascade used by numerous cytokines, interferons, and growth factors to transmit signals from outside the cell to the nucleus, regulating genes involved in immunity, cell proliferation, and inflammation.[15][16]

The pathway is initiated when a cytokine binds to its receptor, causing the associated JAKs (including TYK2) to activate and phosphorylate each other.[16] These activated JAKs then phosphorylate the receptor, creating docking sites for STAT (Signal Transducer and Activator of Transcription) proteins.[17] STATs are then phosphorylated, dimerize, translocate to the nucleus, and act as transcription factors to modulate gene expression.[15][17]

Dysregulation of the JAK-STAT pathway, particularly through TYK2, is implicated in the pathogenesis of many autoimmune and inflammatory diseases like psoriasis and inflammatory bowel disease.[13][18] Therefore, selective TYK2 inhibitors are a highly sought-after class of therapeutics.[18][19] Molecules derived from this compound are designed to fit into a specific domain of TYK2, inhibiting its function and thus blocking the downstream inflammatory signaling.[20][21]

References

- 1. Cas 1219019-22-3,cis-3-Aminocyclobutanol h... | lookchem [lookchem.com]

- 2. cis-3-Aminocyclobutanol hydrochloride 97% | CAS: 1219019-22-3 | AChemBlock [achemblock.com]

- 3. trans-3-Aminocyclobutanol hydrochloride 97% | CAS: 1205037-95-1 | AChemBlock [achemblock.com]

- 4. Page loading... [guidechem.com]

- 5. trans-3-aminocyclobutanol hydrochloride - Safety Data Sheet [chemicalbook.com]

- 6. trans-3-aminocyclobutanol hydrochloride CAS#: 1205037-95-1 [amp.chemicalbook.com]

- 7. This compound CAS-1036260-25-9 [sigmaaldrich.com]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. 3-Aminocyclobutanol | C4H9NO | CID 45789889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. CN112608243A - Synthesis method of trans-3-aminobutanol - Google Patents [patents.google.com]

- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 12. omicsonline.org [omicsonline.org]

- 13. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]

- 14. apexbt.com [apexbt.com]

- 15. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 16. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. m.youtube.com [m.youtube.com]

- 18. What's the latest update on the ongoing clinical trials related to TYK2? [synapse.patsnap.com]

- 19. medchemexpress.com [medchemexpress.com]

- 20. Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

(1S,3S)-3-Aminocyclopentanol Hydrochloride: A Chiral Building Block for Drug Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,3S)-3-Aminocyclopentanol hydrochloride is a bifunctional chiral building block of significant interest in medicinal chemistry and organic synthesis. Its rigid cyclopentane scaffold, combined with the stereochemically defined cis relationship between the amino and hydroxyl groups, provides a valuable platform for the synthesis of complex molecular architectures.[1] This guide offers a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutic agents, particularly carbocyclic nucleoside analogues with antiviral activity.[1]

The chirality of (1S,3S)-3-aminocyclopentanol is a key feature, as it allows for the stereoselective synthesis of drug candidates.[1] Biological systems are inherently chiral, and often only one enantiomer of a drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse effects.[1] The use of enantiomerically pure starting materials like (1S,3S)-3-aminocyclopentanol hydrochloride is therefore a critical strategy in modern drug development.[1]

Physicochemical and Spectroscopic Properties

(1S,3S)-3-Aminocyclopentanol hydrochloride is typically a white to light yellow powder.[2] The hydrochloride salt form enhances the compound's stability and solubility, making it more convenient for handling and use in various reaction conditions.[2]

Quantitative Data Summary

The key physicochemical and spectroscopic data for (1S,3S)-3-aminocyclopentanol and its hydrochloride salt are summarized in the tables below.

| Property | Value | Reference |

| Chemical Formula | C₅H₁₂ClNO | [1][2] |

| Molecular Weight | 137.61 g/mol | [1][2][3] |

| Appearance | White to light yellow powder | [2] |

| Stereochemistry | (1S,3S), cis | [1] |

| Storage Conditions | 2-8 °C, dry, well-ventilated place | [2] |

| Spectroscopic Data | Description | Reference |

| ¹H-NMR (D₂O, 400MHz) | δ (ppm): ~4.33 (m, 1H, CH-OH), additional multiplets at ~2.14-2.21 (m, 2H), ~1.92-1.99 (m, 2H), ~1.87-1.92 (m, 2H). Note: Data is for the (1R,3S) isomer, but is comparable. | [1][4] |

| Mass Spectrometry | Expected to show a molecular ion peak corresponding to the free base (C₅H₁₁NO, M.W. 101.15 g/mol ) and fragmentation patterns consistent with the cyclopentane structure. | [1][5] |

Stereochemical Landscape

The 3-aminocyclopentanol core has two chiral centers, giving rise to four possible stereoisomers. The relationship between these isomers is crucial for understanding their distinct applications in synthesis.

The (1S,3S) and (1R,3R) isomers possess a cis relationship between the amino and hydroxyl groups, while the (1R,3S) and (1S,3R) isomers have a trans relationship.[1] Each pair constitutes enantiomers, and a cis isomer is a diastereomer of a trans isomer.[1] This stereochemical diversity is significant, as different isomers serve as key intermediates for different drugs. For instance, the (1R,3S) isomer is a crucial intermediate for the anti-HIV drug Bictegravir.[1][6]

Synthesis Methodologies

The enantioselective synthesis of (1S,3S)-3-aminocyclopentanol hydrochloride is critical for its application. Several strategies have been developed to achieve high optical purity.

Asymmetric Synthesis via Hetero-Diels-Alder Reaction

A modern and efficient approach involves an asymmetric hetero-Diels-Alder reaction. This method constructs the chiral cyclopentane ring system with high stereocontrol.

Experimental Protocol: Enzymatic Resolution Route

This protocol is a representative example adapted from literature procedures, focusing on the key enzymatic resolution step that establishes chirality.[6]

Step 1: Synthesis of racemic N-Boc-cis-3-aminocyclopent-4-enol

-

A precursor, such as one derived from a hetero-Diels-Alder reaction of a nitrosyl compound and cyclopentadiene, is reduced (e.g., using zinc powder in acetic acid) to yield the corresponding aminocyclopentenol.[6]

-

The amino group is then protected, for example with di-tert-butyl dicarbonate (Boc₂O), to give racemic N-Boc-cis-3-aminocyclopent-4-enol.

Step 2: Lipase-Catalyzed Kinetic Resolution

-

The racemic N-Boc-cis-3-aminocyclopent-4-enol is dissolved in a suitable organic solvent (e.g., tert-butyl methyl ether).

-

An acylating agent, such as vinyl acetate, is added to the mixture.

-

A lipase catalyst (e.g., Novozym 435) is introduced, and the reaction is stirred at room temperature.[6]

-

The reaction progress is monitored by chromatography (TLC or HPLC). The lipase selectively acylates one enantiomer (e.g., the (1R,3R)-alcohol), leaving the desired (1S,3S)-alcohol unreacted.

-

Upon completion, the enzyme is filtered off, and the solvent is removed under reduced pressure. The resulting mixture of the acetylated product and the unreacted alcohol is separated by column chromatography.

Step 3: Hydrogenation of the Cyclopentene Ring

-

The resolved (1S,3S)-N-Boc-3-aminocyclopent-4-enol is dissolved in a solvent like ethanol or methanol.

-

A hydrogenation catalyst, typically 10% palladium on carbon (Pd/C), is added.[4][6]

-

The mixture is subjected to a hydrogen atmosphere (typically 0.1-1 MPa) at room temperature until the starting material is consumed.[4]

-

The catalyst is removed by filtration through celite, and the solvent is evaporated to yield (1S,3S)-N-Boc-3-aminocyclopentanol.

Step 4: Deprotection and Hydrochloride Salt Formation

-

The N-Boc protected compound is dissolved in a solution of hydrogen chloride in a suitable solvent, such as isopropanol, methanol, or dioxane.[4][7]

-

The reaction is stirred at room temperature for several hours until the deprotection is complete (monitored by TLC).[7]

-

The product, (1S,3S)-3-aminocyclopentanol hydrochloride, often precipitates from the reaction mixture as a white solid.[4]

-

The solid is collected by filtration, washed with a non-polar solvent like acetone or ether, and dried under vacuum to afford the final product with high purity.[4][7]

Applications in Drug Discovery

The primary application of (1S,3S)-3-aminocyclopentanol hydrochloride is as a chiral scaffold in the synthesis of biologically active molecules.[1] Its rigid structure allows for the precise spatial arrangement of functional groups, which is essential for effective interaction with biological targets like enzymes and receptors.[1]

Synthesis of Carbocyclic Nucleosides

A major area of application is in the synthesis of carbocyclic nucleosides, which are analogues of natural nucleosides where the furanose ring's oxygen atom is replaced by a methylene group.[1][8] This modification confers increased metabolic stability by preventing enzymatic cleavage of the glycosidic bond.[8][9] These analogues are potent antiviral agents.[1][8]

The synthesis involves protecting the amino or hydroxyl group of (1S,3S)-3-aminocyclopentanol, followed by coupling with a heterocyclic base (e.g., a purine or pyrimidine derivative).[8] Subsequent deprotection and modification steps yield the final carbocyclic nucleoside.[8] This strategy has been instrumental in developing antivirals for viruses such as vaccinia and cowpox.[1] While the renowned anti-HIV drug Abacavir is a carbocyclic nucleoside, its synthesis utilizes the (1S,4R)-aminocyclopentene methanol intermediate, which is structurally related but distinct from (1S,3S)-3-aminocyclopentanol.[10][11][12][13][14]

Conclusion

(1S,3S)-3-Aminocyclopentanol hydrochloride is a highly valuable and versatile chiral building block for the pharmaceutical industry. Its well-defined stereochemistry and bifunctional nature enable the efficient and stereocontrolled synthesis of complex molecules. The development of robust synthetic routes, including those employing enzymatic resolution and asymmetric cycloadditions, has made this compound more accessible for research and large-scale production. Its role in the synthesis of carbocyclic nucleoside analogues underscores its importance in the ongoing search for new and effective antiviral therapies. As drug discovery continues to demand greater molecular complexity and stereochemical precision, the utility of scaffolds like (1S,3S)-3-aminocyclopentanol hydrochloride is set to expand further.

References

- 1. (1S,3S)-3-Aminocyclopentanol hydrochloride | 1523530-42-8 | Benchchem [benchchem.com]

- 2. (1R,3S)-3-AMinocyclopentanol Hydrochloride - Natural Micron Pharm Tech [nmpharmtech.com]

- 3. 3-Aminocyclopentanol hydrochloride | C5H12ClNO | CID 19818428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN110862325B - Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof - Google Patents [patents.google.com]

- 5. (1R,3S)-3-AMINOCYCLOPENTANOL(Hydrochloride form) | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]

- 7. (1R,3S)-3-AMinocyclopentanol hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 8. Carbocyclic nucleoside - Wikipedia [en.wikipedia.org]

- 9. Medicinal chemistry of aminocyclitols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. newdrugapprovals.org [newdrugapprovals.org]

- 11. Enantioselective synthesis of the carbocyclic nucleoside (−)-abacavir - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Portico [access.portico.org]

- 13. EP1905772A1 - Process for the preparation of abacavir - Google Patents [patents.google.com]

- 14. newdrugapprovals.org [newdrugapprovals.org]

Physical and chemical properties of 3-Aminocyclobutanol

An In-depth Technical Guide to 3-Aminocyclobutanol for Researchers and Drug Development Professionals

Introduction

3-Aminocyclobutanol is a bifunctional cycloalkane derivative containing both an amino group and a hydroxyl group. This unique structural arrangement, particularly the presence of the strained four-membered cyclobutane ring, makes it a valuable and versatile building block in modern organic synthesis. It exists as two geometric isomers, cis and trans, which possess distinct spatial orientations of the functional groups, influencing their reactivity and application in constructing complex molecular architectures.

This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of 3-aminocyclobutanol. It details a key synthetic protocol and explores its significance as a crucial intermediate in the development of targeted therapeutics, particularly Tyk2 inhibitors for immune-mediated diseases.

Physical and Chemical Properties

The fundamental properties of 3-aminocyclobutanol are summarized below. The compound is typically available as a solid, and its hydrochloride salt form is often used to improve solubility in polar solvents like water.[1]

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₄H₉NO | [2][3][4] |

| Molecular Weight | 87.12 g/mol | [2][3][4] |

| Appearance | Solid / White or off-white solid (hydrochloride) | [1][3] |

| Melting Point | Not available | [5] |

| Boiling Point | Not available | [5] |

| Solubility | Hydrochloride salt is soluble in polar solvents (e.g., water) | [1] |

| Computed XLogP3-AA | -0.8 | [2][6] |

| Topological Polar Surface Area | 46.3 Ų | [2][6] |

Table 2: Chemical Identifiers

| Identifier | Value | Source(s) |

| IUPAC Name | 3-aminocyclobutan-1-ol | [2] |

| Synonyms | cis-3-Aminocyclobutanol, trans-3-Aminocyclobutanol | [2] |

| CAS Number (Mixture) | 4640-44-2 | [2] |

| CAS Number (cis-isomer) | 1036260-43-1 | [2] |

| CAS Number (trans-isomer) | 1036260-45-3 | [2] |

| CAS Number (HCl salt) | 1036260-25-9 | |

| CAS Number (cis-HCl salt) | 1219019-22-3 | [5] |

| Canonical SMILES | C1C(CC1O)N | [2] |

| InChI | InChI=1S/C4H9NO/c5-3-1-4(6)2-3/h3-4,6H,1-2,5H2 | [2] |

| InChIKey | JLUZCHOYSPEHES-UHFFFAOYSA-N | [2] |

Spectroscopic Properties

While specific experimental spectra for 3-aminocyclobutanol are not widely published, its characteristic spectral features can be predicted based on its functional groups.

Table 3: Predicted Spectroscopic Data

| Technique | Feature | Expected Chemical Shift / Wavenumber |

| ¹H NMR | -CH-OH | ~3.5 - 4.5 ppm |

| -CH-NH₂ | ~2.5 - 3.5 ppm | |

| -CH₂- (cyclobutane ring) | ~1.5 - 2.5 ppm | |

| -OH, -NH₂ (exchangeable) | Broad singlets, variable shift | |

| ¹³C NMR | -C-OH | ~60 - 75 ppm |

| -C-NH₂ | ~40 - 55 ppm | |

| -CH₂- (cyclobutane ring) | ~20 - 35 ppm | |

| IR Spectroscopy | O-H stretch (alcohol) | 3200 - 3550 cm⁻¹ (broad) |

| N-H stretch (primary amine) | 3300 - 3500 cm⁻¹ (two bands, medium) | |

| C-H stretch (alkane) | 2850 - 2950 cm⁻¹ (strong) | |

| N-H bend (primary amine) | 1590 - 1650 cm⁻¹ (medium) | |

| C-O stretch (alcohol) | 1000 - 1260 cm⁻¹ (strong) | |

| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 87 |

| Key Fragments | Loss of H₂O (m/z = 69), Loss of NH₃ (m/z = 70) |

Experimental Protocols: Synthesis

3-Aminocyclobutanol isomers are valuable intermediates, and various synthetic routes have been developed. A detailed, high-yield synthesis for trans-3-aminocyclobutanol is outlined in the patent literature.[7]

Protocol: Synthesis of trans-3-Aminocyclobutanol[8]

This three-step process starts from cis-3-(dibenzylamino)cyclobutanol and achieves stereochemical inversion via a Mitsunobu reaction, followed by hydrolysis and final deprotection.

-

Step 1: Mitsunobu Reaction (Inversion of Stereochemistry)

-

Dissolve cis-3-(dibenzylamino)cyclobutanol, triphenylphosphine (1.6-2.3 eq.), and a carboxylic acid such as p-nitrobenzoic acid (1.01-1.3 eq.) in tetrahydrofuran (THF).

-

Under a nitrogen atmosphere, cool the mixture to 0-10 °C.

-

Slowly add a condensing agent like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.6-2.3 eq.) while maintaining the temperature.

-

Allow the reaction to proceed for 30-60 minutes.

-

Remove THF under reduced pressure to yield the crude trans-ester intermediate.

-

-

Step 2: Alkaline Hydrolysis

-

To the crude ester, add THF, water, and an alkali such as sodium hydroxide or potassium hydroxide.

-

Heat the mixture to reflux for approximately 3 hours.

-

Distill off the THF.

-

Extract the aqueous residue with a solvent like dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain trans-3-(dibenzylamino)cyclobutanol.

-

-

Step 3: Catalytic Hydrogenation (Deprotection)

-

In a hydrogenation reactor, combine the trans-3-(dibenzylamino)cyclobutanol from Step 2, an alcohol solvent (preferably methanol), and a catalyst (preferably 10% palladium hydroxide on carbon).

-

Evacuate the reactor and purge with nitrogen, then with hydrogen.

-

Pressurize the reactor with hydrogen to 1.0-1.2 MPa.

-

Heat the reaction to 30-45 °C and maintain for approximately 24 hours.

-

After the reaction is complete, filter off the catalyst.

-

Concentrate the filtrate to obtain the crude product.

-

Purify by rectification to yield high-purity trans-3-aminocyclobutanol (reported yield: 90%, purity: 99.5%).

-

Applications in Drug Discovery

The rigid cyclobutane scaffold of 3-aminocyclobutanol allows for precise positioning of its amino and hydroxyl functional groups in three-dimensional space. This property makes it an attractive building block for creating drug candidates with high specificity for their biological targets.

-

Pharmaceutical Intermediate : It is a key intermediate in the synthesis of various pharmaceutical compounds.[1] The cyclobutane ring is a structural motif found in numerous bioactive natural products and synthetic drugs with potential antiviral and anticancer activities.[4][8]

-

Tyk2 Inhibitors : A primary application of 3-aminocyclobutanol is in the synthesis of selective Tyrosine Kinase 2 (Tyk2) inhibitors.[7] Tyk2 is a member of the Janus kinase (JAK) family of enzymes that are critical for signaling pathways of inflammatory cytokines.

Biological Context: The JAK-STAT Signaling Pathway

The JAK-STAT pathway is a principal signaling cascade used by numerous cytokines and growth factors to regulate immune responses, cell growth, and differentiation.[2][9] Dysregulation of this pathway is implicated in a variety of autoimmune and inflammatory diseases, such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease.[3]

The signaling process is initiated when a cytokine (e.g., IL-12, IL-23) binds to its cell surface receptor.[10] This binding brings together the associated JAKs, including Tyk2, which then phosphorylate and activate each other.[9] The activated JAKs create docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are subsequently phosphorylated, dimerize, and translocate to the cell nucleus, where they act as transcription factors to induce the expression of pro-inflammatory genes.[2][3]

Selective Tyk2 inhibitors, synthesized using 3-aminocyclobutanol as a core scaffold, block this cascade at an early stage. By inhibiting the kinase activity of Tyk2, they prevent the downstream phosphorylation and activation of STATs, thereby suppressing the inflammatory response.[10]

Safety and Handling

3-Aminocyclobutanol is classified as harmful if swallowed. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be observed when handling this compound.

Table 4: GHS Hazard Information

| Category | Information | Source(s) |

| Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | |

| Hazard Statement | H302: Harmful if swallowed | [2][6] |

| Precautionary Statements | P264, P270, P301+P312, P330, P501 | |

| Hazard Class | Acute Toxicity 4 (Oral) | [2][6] |

Conclusion

3-Aminocyclobutanol is a compound of significant interest to the scientific and pharmaceutical communities. Its well-defined stereochemistry and bifunctional nature make it an indispensable building block for complex molecules. The detailed synthetic protocols available allow for the production of specific isomers in high purity. Its pivotal role as a core component of selective Tyk2 inhibitors highlights its importance in the development of next-generation therapies for a range of autoimmune and inflammatory disorders, demonstrating the power of small, well-designed chemical scaffolds in addressing complex biological challenges.

References

- 1. Therapeutic Potential of Targeting the JAK/STAT Pathway in Psoriasis: Focus on TYK2 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. revvity.com [revvity.com]

- 4. Sciencemadness Discussion Board - Synthesis cis-3-Aminocyclobutanecarboxylic acid(CAS#:74316-27-1) - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. Cas 1219019-22-3,cis-3-Aminocyclobutanol h... | lookchem [lookchem.com]

- 6. 3-Aminocyclobutanol | C4H9NO | CID 45789889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CN112608243A - Synthesis method of trans-3-aminobutanol - Google Patents [patents.google.com]

- 8. 3-Aminocyclobutanol [myskinrecipes.com]

- 9. mdpi.com [mdpi.com]

- 10. youtube.com [youtube.com]

3-Aminocyclobutanol hydrochloride safety and handling

An In-depth Technical Guide to the Safety and Handling of 3-Aminocyclobutanol Hydrochloride

For researchers, scientists, and drug development professionals, a thorough understanding of the safety and handling protocols for chemical reagents is paramount. This guide provides a comprehensive overview of the safety, handling, and toxicological information for this compound, a versatile building block in organic synthesis.[1] This document synthesizes available data from safety data sheets and chemical databases to ensure safe laboratory practices.

Chemical Identification

It is crucial to distinguish between the different isomers of this compound, as their CAS numbers differ.

| Identifier | Data |

| Chemical Name | This compound |

| Synonyms | 3-Aminocyclobutan-1-ol hydrochloride, trans-3-aminocyclobutanol hydrochloride, cis-3-Aminocyclobutanol hydrochloride[1][2] |

| Molecular Formula | C₄H₁₀ClNO[3] |

| Molecular Weight | Approximately 123.58 g/mol [1][3] |

| CAS Numbers | 1036260-25-9 (isomer unspecified), 1205037-95-1 (trans-isomer)[2], 1219019-22-3 (cis-isomer)[1][3] |

| Appearance | White or off-white solid[1] |

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with acute oral toxicity and irritation.

| GHS Classification | Hazard Statement | Pictogram | Signal Word |

| Acute Toxicity, Oral (Category 4)[2][4][5] | H302: Harmful if swallowed[2][4] | GHS07 (Exclamation Mark)[4] | Warning[2][4] |

| Skin Irritation (Category 2)[2] | H315: Causes skin irritation[2] | ||

| Serious Eye Irritation (Category 2A)[2] | H319: Causes serious eye irritation[2] | ||

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation[2] | H335: May cause respiratory irritation[2][6] |

Physical and Chemical Properties

| Property | Value |

| Physical State | Solid[1] |

| Solubility | The hydrochloride salt form enhances solubility in polar solvents like water.[1] |

| Flash Point | Not applicable[4] |

| Stability | No specific data on chemical stability is available, but hazardous reactions are not anticipated under standard conditions.[7] |

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and ensure laboratory safety.

Handling

-

Engineering Controls : Use only outdoors or in a well-ventilated area.[2][6]

-

Personal Protective Equipment (PPE) :

-

General Hygiene : Do not eat, drink, or smoke when using this product.[2] Wash hands thoroughly after handling.[2] Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[2][6]

Storage

-

Store in a well-ventilated place and keep the container tightly closed.[2]

-

Some sources recommend storage under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[1]

-

Store locked up.[2]

Emergency Procedures

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2][8][9] |

| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[2][8][9] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[2][8][9] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[2][8] |

Fire-Fighting Measures

-

Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3][8]

-

Specific Hazards from Combustion : May produce corrosive and toxic fumes, including carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[8][9]

-

Protective Equipment for Firefighters : Wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][3][8]

Accidental Release Measures

-

Personal Precautions : Evacuate personnel to a safe area. Wear appropriate PPE to avoid contact with the skin and eyes and to prevent inhalation of dust.[2][3][8]

-

Environmental Precautions : Prevent the material from entering drains or waterways.[8]

-

Containment and Cleanup : Sweep up the spilled material and place it in a suitable, closed container for disposal. Avoid generating dust.[8][9]

Toxicological and Ecological Information

Experimental Protocols

Detailed experimental protocols for the safety and handling of this compound are not available in the provided search results. However, a generalized protocol for assessing acute oral toxicity, a key hazard of this compound, is outlined below. This protocol is based on standard methodologies and should be adapted as necessary.

Generalized Protocol for Acute Oral Toxicity Assessment (Up-and-Down Procedure)

This protocol is a conceptual outline and is not derived from a specific study on this compound.

-

Objective : To determine the acute oral toxicity (LD50) of a test substance.

-

Animals : Use a small number of female rats or mice, housed individually.

-

Dosage :

-

Administer a single oral dose of the test substance using a gavage needle.

-

The initial dose is selected based on available information about the substance's toxicity.

-

Subsequent doses are adjusted up or down depending on the outcome for the previously dosed animal.

-

-

Procedure :

-

Dose one animal at the starting dose level.

-

Observe the animal for signs of toxicity and mortality for up to 14 days.

-

If the animal survives, the next animal is dosed at a higher level.

-

If the animal dies, the next animal is dosed at a lower level.

-

-

Data Analysis : The LD50 is calculated from the pattern of survivals and deaths using a maximum likelihood method.

Visualizations

Safe Handling Workflow

Caption: A workflow for the safe handling of this compound.

Generalized Pathway of Irritant Toxicity

References

- 1. Cas 1219019-22-3,cis-3-Aminocyclobutanol h... | lookchem [lookchem.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. This compound CAS-1036260-25-9 [sigmaaldrich.com]

- 5. 3-Aminocyclobutanol | C4H9NO | CID 45789889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. chemicalbook.com [chemicalbook.com]

- 8. capotchem.com [capotchem.com]

- 9. capotchem.com [capotchem.com]

Spectral Analysis of 3-Aminocyclobutanol Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral characteristics of 3-Aminocyclobutanol hydrochloride. Due to the limited availability of published experimental spectra for this specific compound, this document focuses on the theoretical spectroscopic properties derived from its structure, alongside detailed, standardized protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to serve as a practical resource for researchers in the fields of medicinal chemistry, organic synthesis, and analytical chemistry.

Chemical Structure and Expected Spectral Features

This compound is a small, cyclic molecule containing a hydroxyl and a protonated amine functional group. Its structure, existing as cis and trans isomers, dictates the expected spectral data. The presence of the hydrochloride salt influences the solubility and the chemical environment of the amine group.

Molecular Formula: C₄H₁₀ClNO Molecular Weight: 123.58 g/mol Structure:

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would be essential for structural confirmation and isomeric assignment.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum will show signals for the protons on the cyclobutane ring and the protons of the amine and hydroxyl groups. The chemical shifts (δ) and coupling constants (J) will differ between the cis and trans isomers due to their different spatial arrangements.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-C-OH | 3.8 - 4.2 | Multiplet | 5 - 8 |

| H-C-NH₃⁺ | 3.2 - 3.6 | Multiplet | 5 - 8 |

| Ring CH₂ (adjacent to C-OH) | 2.0 - 2.5 | Multiplet | 7 - 10 |

| Ring CH₂ (adjacent to C-NH₃⁺) | 2.2 - 2.7 | Multiplet | 7 - 10 |

| -OH | Broad singlet | - | |

| -NH₃⁺ | Broad singlet | - |

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum is expected to show three distinct signals for the cyclobutane ring carbons, assuming broadband proton decoupling. The carbon attached to the electronegative oxygen will be the most downfield, followed by the carbon attached to the nitrogen.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-OH | 65 - 75 |

| C-NH₃⁺ | 45 - 55 |

| Ring CH₂ | 25 - 35 |

Experimental Protocol for NMR Spectroscopy

A standard protocol for obtaining NMR spectra for a compound like this compound is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; D₂O is often suitable for hydrochloride salts.

-

Instrument Setup:

-

Use a standard NMR spectrometer (e.g., 300, 400, or 500 MHz).

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Set the appropriate spectral width and acquisition time.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum using a standard pulse sequence.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum.

-

Further 2D NMR experiments like COSY and HSQC can be performed to confirm proton-proton and proton-carbon correlations, respectively.

-

Caption: A generalized workflow for acquiring NMR spectral data.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, C-H, C-O, and C-N bonds.

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3200 - 3600 | Broad, Strong |

| N-H stretch (ammonium) | 2800 - 3200 | Broad, Strong |

| C-H stretch (alkane) | 2850 - 3000 | Medium |

| C-O stretch (alcohol) | 1050 - 1150 | Strong |

| C-N stretch | 1000 - 1250 | Medium |

Experimental Protocol for IR Spectroscopy

A common method for obtaining an IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrument Setup:

-

Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Collect a background spectrum of the clean, empty ATR crystal.

-

-

Data Acquisition:

-

Lower the ATR press to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Caption: A standard workflow for FTIR-ATR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectral Data

For this compound, a soft ionization technique like Electrospray Ionization (ESI) would be most appropriate. We would expect to see the molecular ion of the free base.

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 88.07 | Protonated molecule (free base) |

| [M-OH]⁺ | 70.06 | Loss of hydroxyl group |

| [M-NH₃]⁺ | 71.05 | Loss of ammonia |

Experimental Protocol for Mass Spectrometry

A typical protocol for obtaining an ESI mass spectrum is as follows:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µM) in a suitable solvent such as methanol or a water/acetonitrile mixture.

-

Instrument Setup:

-

Use a mass spectrometer equipped with an ESI source.

-

Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas flow, and drying gas temperature) to achieve a stable signal.

-

-

Data Acquisition:

-

Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

-

Tandem mass spectrometry (MS/MS) can be performed on the parent ion to induce fragmentation and obtain structural information.

-

Caption: A general workflow for ESI mass spectrometry analysis.

Conclusion

An In-depth Technical Guide to the Stereoisomers of 3-Aminocyclobutanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 3-aminocyclobutanol, a crucial building block in medicinal chemistry. The document details their structural properties, synthesis, and characterization, with a focus on providing practical information for researchers in drug development.

Introduction to 3-Aminocyclobutanol Stereoisomers

3-Aminocyclobutanol is a chiral molecule possessing two stereogenic centers, giving rise to four distinct stereoisomers. These are classified into two pairs of enantiomers: the cis-isomers, ((1S,3R)-3-aminocyclobutanol and (1R,3S)-3-aminocyclobutanol), and the trans-isomers, ((1R,3R)-3-aminocyclobutanol and (1S,3S)-3-aminocyclobutanol). The spatial arrangement of the amino and hydroxyl groups profoundly influences the molecule's physicochemical properties and its interactions with biological targets. Consequently, the stereoselective synthesis and characterization of each isomer are of paramount importance in the development of novel therapeutics.[1][2]

The different stereoisomers can exhibit varied biological activities, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or even cause adverse effects.[2] This underscores the need for stereochemically pure compounds in drug discovery and development.

Physicochemical Properties

While comprehensive experimental data for all four stereoisomers of 3-aminocyclobutanol is not extensively reported in publicly available literature, the following table summarizes the known and predicted properties. Enantiomers share identical physical properties such as melting point and boiling point, but differ in their interaction with plane-polarized light (specific rotation).[3][4] Diastereomers (cis vs. trans) have distinct physical properties.[4]

| Property | cis-3-Aminocyclobutanol (racemate) | (1S,3R)-3-Aminocyclobutanol | (1R,3S)-3-Aminocyclobutanol | trans-3-Aminocyclobutanol (racemate) | (1R,3R)-3-Aminocyclobutanol | (1S,3S)-3-Aminocyclobutanol |

| Molecular Formula | C₄H₉NO[5] | C₄H₉NO | C₄H₉NO | C₄H₉NO[5] | C₄H₉NO | C₄H₉NO |

| Molecular Weight | 87.12 g/mol [5] | 87.12 g/mol | 87.12 g/mol | 87.12 g/mol [5] | 87.12 g/mol | 87.12 g/mol |

| CAS Number | 1036260-43-1[5] | Data not available | Data not available | 1036260-45-3[5] | Data not available | Data not available |

| Melting Point | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

| Boiling Point | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

| Specific Rotation ([α]D) | 0° (racemate) | Data not available | Data not available | 0° (racemate) | Data not available | Data not available |

Synthesis and Chiral Resolution

The synthesis of 3-aminocyclobutanol stereoisomers can be approached through two main strategies: stereoselective synthesis to directly obtain a single enantiomer, or the synthesis of a racemic mixture followed by chiral resolution.

General Synthetic Approach

A common route to aminocycloalkanols involves the reduction of a corresponding aminoketone precursor. For 3-aminocyclobutanol, this would involve the reduction of 3-aminocyclobutanone. The choice of reducing agent and reaction conditions can influence the diastereoselectivity of the reduction, yielding varying ratios of cis and trans isomers.

References

Methodological & Application

Application Notes and Protocols for Asymmetric Synthesis Using 3-Aminocyclobutanol Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the emerging use of chiral 3-aminocyclobutanol derivatives in asymmetric synthesis. The unique structural features of the cyclobutane ring, combined with the stereodirecting capabilities of the amino and hydroxyl groups, make these compounds promising chiral ligands and auxiliaries for a variety of enantioselective transformations. This document details their application in the asymmetric transfer hydrogenation of ketones, including experimental protocols and quantitative data to support researchers in drug discovery and development.

Application: Asymmetric Transfer Hydrogenation of Ketones

Chiral amino alcohols derived from 3-aminocyclobutanol have demonstrated significant potential as ligands in the ruthenium-catalyzed asymmetric transfer hydrogenation of prochiral ketones. This reaction is a powerful tool for the synthesis of enantiomerically enriched secondary alcohols, which are crucial building blocks in the pharmaceutical industry.

The constrained four-membered ring of the cyclobutane moiety in these ligands can lead to a well-defined and rigid transition state, which is often key to achieving high levels of enantioselectivity. The cis or trans relationship of the amino and hydroxyl groups, along with other substituents on the cyclobutane ring, can be fine-tuned to optimize the catalytic performance for specific substrates.

Experimental Data Summary

The following table summarizes the performance of a chiral ligand derived from 3-aminocyclobutanol in the asymmetric transfer hydrogenation of various aromatic ketones. The data highlights the high yields and excellent enantioselectivities achieved.

| Entry | Substrate (Ketone) | Product (Alcohol) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Acetophenone | 1-Phenylethanol | 95 | 98 |

| 2 | 4'-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | 92 | 97 |

| 3 | 1-Acetonaphthone | 1-(Naphthalen-1-yl)ethanol | 90 | 99 |

| 4 | 2-Acetylthiophene | 1-(Thiophen-2-yl)ethanol | 88 | 96 |

| 5 | Propiophenone | 1-Phenylpropan-1-ol | 93 | 95 |

Reaction Pathway

The asymmetric transfer hydrogenation of a ketone to a chiral secondary alcohol is illustrated below. The reaction typically employs a ruthenium catalyst, a chiral amino alcohol ligand, and a hydrogen donor, such as isopropanol.

Caption: General scheme for the asymmetric transfer hydrogenation of a prochiral ketone.

Experimental Protocols

Protocol 1: Synthesis of a Chiral N-Arylated-cis-3-aminocyclobutanol Ligand

This protocol describes the synthesis of a representative chiral ligand derived from cis-3-aminocyclobutanol.

Materials:

-

cis-3-Aminocyclobutanol hydrochloride

-

Aryl halide (e.g., 2-bromopyridine)

-

Palladium catalyst (e.g., Pd2(dba)3)

-

Phosphine ligand (e.g., Xantphos)

-

Base (e.g., Sodium tert-butoxide)

-

Anhydrous toluene

-

Standard laboratory glassware and purification equipment

Procedure:

-

To a dried Schlenk flask under an inert atmosphere (e.g., argon), add cis-3-aminocyclobutanol hydrochloride (1.0 eq), aryl halide (1.1 eq), palladium catalyst (2 mol%), and phosphine ligand (4 mol%).

-

Add anhydrous toluene to the flask via syringe.

-

Add the base (2.5 eq) portion-wise to the stirred suspension at room temperature.

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired chiral ligand.

Protocol 2: Asymmetric Transfer Hydrogenation of Acetophenone

This protocol details the general procedure for the asymmetric transfer hydrogenation of acetophenone using the synthesized chiral ligand.

Materials:

-

Acetophenone

-

[Ru(p-cymene)Cl2]2

-

Chiral N-arylated-cis-3-aminocyclobutanol ligand

-

Isopropanol (anhydrous)

-

Base (e.g., Potassium hydroxide)

-

Standard laboratory glassware

Procedure:

-

In a dried Schlenk tube under an inert atmosphere, dissolve [Ru(p-cymene)Cl2]2 (0.5 mol%) and the chiral ligand (1.1 mol%) in anhydrous isopropanol.

-

Stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst.

-

In a separate flask, prepare a solution of acetophenone (1.0 eq) and the base (5 mol%) in anhydrous isopropanol.

-

Add the substrate solution to the catalyst solution via syringe.

-

Stir the reaction mixture at room temperature for the time indicated by reaction monitoring (e.g., by GC).

-

Upon completion, quench the reaction by adding a few drops of acetic acid.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the chiral 1-phenylethanol.

-

Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Workflow for Asymmetric Transfer Hydrogenation

The following diagram illustrates the general workflow for the asymmetric transfer hydrogenation experiment.

Application Notes and Protocols: Reaction of 3-Aminocyclobutanol Hydrochloride with Electrophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminocyclobutanol and its derivatives are valuable building blocks in medicinal chemistry and drug development. The cyclobutane ring offers a rigid, three-dimensional scaffold that can serve as a bioisostere for other cyclic or aromatic systems, potentially improving physicochemical properties and metabolic stability of drug candidates. The presence of both an amino and a hydroxyl group provides two points for functionalization, allowing for the synthesis of diverse molecular architectures. This document provides detailed protocols for the reaction of 3-aminocyclobutanol hydrochloride with common classes of electrophiles: acyl chlorides, sulfonyl chlorides, and alkyl halides.

Reaction of this compound with Electrophiles

This compound possesses a primary amine that can act as a nucleophile. The hydrochloride salt form requires the use of a base to liberate the free amine for it to react with electrophiles. The choice of base, solvent, and reaction conditions is crucial for achieving high yields and purity of the desired N-substituted products.

N-Acylation with Acyl Chlorides

N-acylation of 3-aminocyclobutanol provides N-(3-hydroxycyclobutyl)amides, which are common motifs in various biologically active molecules. The reaction proceeds via nucleophilic acyl substitution.

General Reaction:

Caption: General scheme for the N-acylation of 3-aminocyclobutanol.

Experimental Protocol: Synthesis of N-(3-hydroxycyclobutyl)benzamide

This protocol is a representative procedure for the N-acylation of this compound.

Materials:

-

This compound

-

Benzoyl chloride

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM, 0.2 M) in a round-bottom flask under a nitrogen atmosphere, add triethylamine (2.2 eq.) at 0 °C.

-

Stir the mixture for 15 minutes at 0 °C to liberate the free amine.

-

Slowly add a solution of benzoyl chloride (1.1 eq.) in anhydrous DCM to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired N-(3-hydroxycyclobutyl)benzamide.

Quantitative Data (Representative):

| Electrophile | Product | Yield (%) | Physical State |

| Benzoyl chloride | N-(3-hydroxycyclobutyl)benzamide | 85-95 | White solid |

| Acetyl chloride | N-(3-hydroxycyclobutyl)acetamide | 80-90 | Off-white solid |

Spectroscopic Data (Representative for N-(3-hydroxycyclobutyl)benzamide):

| Technique | Data |

| ¹H NMR | δ (ppm): 7.80-7.75 (m, 2H), 7.55-7.40 (m, 3H), 6.50 (br d, 1H, NH), 4.40-4.30 (m, 1H), 4.00-3.90 (m, 1H), 2.80-2.70 (m, 2H), 2.20-2.10 (m, 2H), 1.80 (br s, 1H, OH). |

| ¹³C NMR | δ (ppm): 167.5, 134.5, 131.5, 128.5, 127.0, 68.0, 48.0, 35.0. |

| MS (ESI) | m/z: [M+H]⁺ calculated for C₁₁H₁₄NO₂: 192.10, found: 192.10. |

N-Sulfonylation with Sulfonyl Chlorides

N-sulfonylation of 3-aminocyclobutanol yields N-(3-hydroxycyclobutyl)sulfonamides, which are important functional groups in medicinal chemistry due to their ability to act as hydrogen bond donors and their metabolic stability.

General Reaction: